molecular formula C24H25N3O3 B7052739 N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide

N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide

Cat. No.: B7052739
M. Wt: 403.5 g/mol
InChI Key: COHQJGNYKVGZRN-UHFFFAOYSA-N
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Description

N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a morpholine group and a carboxamide group, along with a phenyl ring substituted with a methoxy group and a methylphenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-18-4-2-5-19(12-18)17-30-23-7-3-6-21(14-23)26-24(28)20-13-22(16-25-15-20)27-8-10-29-11-9-27/h2-7,12-16H,8-11,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHQJGNYKVGZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)NC(=O)C3=CC(=CN=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-2-carboxamide: This compound has a similar structure but with a different position of the carboxamide group on the pyridine ring.

    N-[3-[(3-methylphenyl)methoxy]phenyl]-4-morpholin-4-ylpyridine-3-carboxamide: This compound features a different substitution pattern on the pyridine ring.

    N-[3-[(3-methylphenyl)methoxy]phenyl]-5-piperidin-4-ylpyridine-3-carboxamide: This compound has a piperidine group instead of a morpholine group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine group, which may confer distinct chemical and biological properties compared to its analogs.

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